Product packaging for Tetrachlorocyclopentadiene(Cat. No.:CAS No. 695-77-2)

Tetrachlorocyclopentadiene

Cat. No.: B3056173
CAS No.: 695-77-2
M. Wt: 203.9 g/mol
InChI Key: RLKOAZNVJZJJFB-UHFFFAOYSA-N
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Description

Significance of Tetrachlorocyclopentadiene as a Precursor and Reagent in Synthetic Chemistry

This compound and its derivatives are highly valued as precursors and reagents in organic synthesis, primarily due to their role in the Diels-Alder reaction. acs.orgresearchgate.net This cycloaddition reaction allows for the construction of complex, polycyclic systems with a high degree of stereoselectivity. researchgate.net The resulting norbornene derivatives serve as crucial building blocks for a diverse range of molecules, including natural products and non-natural compounds of scientific interest. researchgate.net

One of the key derivatives, 1,2,3,4-tetrachloro-5,5-dimethoxycyclopenta-1,3-diene, is a particularly effective diene in Diels-Alder reactions with a wide variety of dienophiles. researchgate.netacs.org The rigid framework of the resulting bicyclic products acts as a template, enabling a high degree of selectivity and directional control for various substituents. researchgate.net This property has been exploited in the synthesis of numerous complex molecules.

Furthermore, the electronic properties of this compound derivatives have been harnessed in the development of bioorthogonal reagents. nih.govescholarship.org For instance, this compound ketals have been identified as highly reactive and stable dienes with significant potential for bioorthogonal labeling, a technique used to study biomolecules in living systems. escholarship.orgescholarship.org These compounds can react rapidly and selectively under physiological conditions, making them valuable tools in chemical biology. nih.gov

Overview of Key Research Areas and Paradigms in this compound Studies

Current research on this compound and its derivatives spans several key areas, reflecting the compound's versatility and importance in modern chemistry.

Key Research Themes:

Research AreaFocusKey Applications & Findings
Synthetic Methodology Development of new synthetic routes and applications of this compound in organic synthesis.The use of this compound in multicomponent reactions to create polysubstituted benzene (B151609) derivatives. researchgate.net
Bioorthogonal Chemistry Designing and utilizing this compound-based reagents for studying biological systems. researchgate.netDevelopment of this compound ketals as ambiphilic and self-orthogonal reagents for tandem labeling studies. nih.gov
Materials Science Incorporation of this compound derivatives into novel materials.Synthesis of potential n-type small molecules capable of self-assembly. researchgate.net
Computational Chemistry Theoretical studies to understand and predict the reactivity and properties of this compound. nih.govComputational screening has been instrumental in identifying promising this compound-based candidates for bioorthogonal chemistry. escholarship.org Distortion/interaction analysis helps in understanding the factors that control reactivity in Diels-Alder reactions. nih.gov

A significant paradigm in the study of substituted cyclopentadienes is the influence of substituents on their stability and reactivity. Electronegative substituents, like the chlorine atoms in this compound, can destabilize the diene by inducing 4π antiaromatic electron delocalization, which in turn accelerates its reactivity in Diels-Alder reactions. nih.gov This principle is a guiding concept in the design of new reagents and reactions.

The exploration of this compound's reactivity continues to yield innovative synthetic strategies and tools for various scientific disciplines, from materials science to chemical biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2Cl4 B3056173 Tetrachlorocyclopentadiene CAS No. 695-77-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4-tetrachlorocyclopenta-1,3-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H2Cl4/c6-2-1-3(7)5(9)4(2)8/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKOAZNVJZJJFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=C1Cl)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2024321
Record name Tetrachlorocyclopentadiene
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Molecular Weight

203.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

695-77-2, 77323-85-4
Record name 1,2,3,4-Tetrachloro-1,3-cyclopentadiene
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Record name 1,3-Cyclopentadiene, 1,2,3,4-tetrachloro-
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Record name 1,3-Cyclopentadiene, tetrachloro-
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Record name Tetrachlorocyclopentadiene
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Record name Tetrachlorocyclopentadiene
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Synthetic Methodologies for Tetrachlorocyclopentadiene and Its Derivatives

Direct Chlorination Approaches to Cyclopentadiene (B3395910)

The synthesis of chlorinated cyclopentadienes through direct reaction with cyclopentadiene has been explored, though achieving the specific 1,2,3,4-tetrachloro-substituted isomer in a single, high-yielding step is complex. Direct chlorination often proceeds through addition reactions before substitution, leading to a mixture of products.

One documented procedure for the direct chlorination of cyclopentadiene involves a two-stage process designed to control the highly exothermic reaction. chemicalpapers.com In the initial liquid-phase stage, a mixture of chlorine (Cl₂) and hydrogen chloride (HCl) is reacted with cyclopentadiene in a cooled reactor. chemicalpapers.com This stage favors the addition reactions, leading to the formation of trichloro- and tetrachlorocyclopentane. chemicalpapers.com The second stage involves heating the saturated intermediates, which promotes substitution reactions to yield more highly chlorinated compounds like penta- and hexachlorocyclopentane. chemicalpapers.com While this method is suitable for a continuous industrial process and can achieve quantitative yields with theoretical chlorine consumption, it is designed to produce perchlorinated products rather than tetrachlorocyclopentadiene. chemicalpapers.com

Other reports in chemical literature indicate that reacting cyclopentadiene with two moles of chlorine can yield tetrachlorocyclopentane. google.com However, these reactions typically require low temperatures (below 0°C and preferably below -10°C) and dilution of the cyclopentadiene in an inert solvent like carbon tetrachloride to manage the reaction's exothermicity and minimize the formation of high-boiling byproducts. google.com

An alternative route to 1,2,3,4-tetrachlorocyclopentadiene, avoiding the direct chlorination of cyclopentadiene itself, is the reduction of hexachlorocyclopentadiene (B6142220). researchgate.net This method utilizes zinc dust and hydrochloric acid to remove two chlorine atoms, yielding the desired tetrachlorinated diene. researchgate.net This approach offers a more controlled path to a specific isomer compared to the potential for over-chlorination and side-product formation in direct chlorination methods. researchgate.net

Multi-Step Organic Synthesis Techniques for Substituted Tetrachlorocyclopentadienes

The synthesis of tetrachlorocyclopentadienes bearing additional substituents requires more elaborate, multi-step strategies. These techniques allow for the precise installation of various functional groups by first constructing a substituted cyclopentadiene core and then introducing the chlorine atoms, or by modifying an existing chlorinated framework.

Cyclization Strategies for the Cyclopentadiene Core

Modern organic synthesis provides several powerful methods for constructing the five-membered cyclopentadiene ring with predetermined substituents. These cyclization strategies are essential for creating precursors to substituted tetrachlorocyclopentadienes.

One notable strategy involves a zirconium-mediated dienyne cyclization. ontosight.ai This sequence allows for the site-selective placement of diverse functional groups that are difficult to install using other methods. The process begins with a regioselective bromoallylation, followed by Sonogashira coupling to create an ornamented dienyne. This intermediate then undergoes a Zr-mediated cyclization to form a cyclopentene (B43876), which is subsequently isomerized to the final, multisubstituted cyclopentadiene. ontosight.ai

Transition metal catalysis also enables the cyclization of 1,3-enynes to produce densely substituted carbocyclic skeletons. researchgate.net For instance, gold(I) catalysts can facilitate the double spirocyclization of 3-ene-1,7-diyne esters to create dispiroheterocycles containing two all-carbon quaternary centers. researchgate.net Another approach involves the reaction of substituted 1,3-enynes with carbon nucleophiles, such as malononitriles, in the presence of a silver catalyst to yield cyclopentene derivatives. researchgate.net

A classic and versatile approach is the Michael-initiated ring closure (MIRC). This strategy is frequently used to construct cyclopentane (B165970) rings that can be precursors to cyclopentadienes. acs.org The process involves a Michael addition of a nucleophile to an α,β-unsaturated system, which creates a new nucleophilic center that can then attack an intramolecular electrophile to close the ring. acs.org

The table below summarizes various modern cyclization strategies for forming substituted cyclopentadiene cores.

Cyclization MethodKey Reagents/CatalystsStarting MaterialsProduct Type
Zr-mediated Dienyne Cyclization Zr-catalyst, Acid catalystDienynesTetrasubstituted Cyclopentadienes
Gold(I)-catalyzed Spirocyclization Gold(I) catalyst3-ene-1,7-diyne estersDispiroheterocycles
Silver-catalyzed Enyne Cyclization Ag-catalyst, Base1,3-enynes, MalononitrilesSubstituted Cyclopentenes
Michael-Initiated Ring Closure (MIRC) Base or Nucleophileα,β-unsaturated compounds with an intramolecular electrophileSubstituted Cyclopentanes

Selective Chlorination Protocols

Once a substituted cyclopentadiene or cyclopentane precursor is formed, selective chlorination is required to introduce the tetrachloro framework without affecting other sensitive functional groups. Modern chemistry has moved beyond the often-unselective nature of chlorine gas to more refined reagents.

N-Chlorosuccinimide (NCS) is a versatile and widely used reagent for the chlorination of both aliphatic and aromatic compounds. researchgate.netisca.in It serves as a source for chlorine in radical reactions and electrophilic additions, often providing higher selectivity than Cl₂ gas. organic-chemistry.org For example, NCS can be used for the α-halogenation of acyl chlorides and for the chlorination of aromatic rings under mild, aqueous conditions, which can be advantageous when dealing with sensitive substrates. isca.inacs.org Its use can circumvent the electrophilic addition of chlorine across a π-bond, instead favoring substitution. isca.in

For highly selective C(sp³)–H bond chlorination, advanced catalytic systems have been developed. One such method employs a combination of an azidoiodinane, which generates a highly selective hydrogen-atom abstractor, and a copper(II) chloride complex that efficiently transfers a chlorine atom. researchgate.net This system demonstrates exceptional functional group tolerance and provides high yields for the chlorination of tertiary and benzylic C(sp³)–H bonds, making it suitable for the late-stage functionalization of complex molecules. researchgate.net

Introduction of Auxiliary Functional Groups (e.g., Alkoxylation)

Introducing functional groups onto the chlorinated cyclopentadiene core is a key strategy for creating versatile synthetic building blocks. A prime example is the alkoxylation to form 5,5-dialkoxy-1,2,3,4-tetrachlorocyclopentadiene derivatives. These compounds are particularly valuable because the dialkoxy group at the C5 position protects a ketone functionality and also prevents the diene from undergoing Diels-Alder dimerization with itself. nih.gov

A well-established procedure for the synthesis of 5,5-dimethoxy-1,2,3,4-tetrachlorocyclopentadiene (B1329435) starts with hexachlorocyclopentadiene. nih.gov The reaction is carried out by treating hexachlorocyclopentadiene with potassium hydroxide (B78521) in methanol (B129727). nih.gov This process results in the substitution of the two chlorine atoms at the saturated C5 position with methoxy (B1213986) groups.

The table below details the synthesis of this important derivative.

Starting MaterialReagentsSolventYieldProduct
HexachlorocyclopentadienePotassium Hydroxide (KOH)Methanol (CH₃OH)76–77%5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene

This alkoxylated derivative is a stable, distillable oil that serves as a cornerstone for the synthesis of many more complex structures. nih.gov

Preparation of Functionally Modified this compound Building Blocks

Functionally modified tetrachlorocyclopentadienes, particularly 5,5-dimethoxy-1,2,3,4-tetrachlorocyclopentadiene, are powerful dienophiles in cycloaddition reactions, most notably the Diels-Alder reaction. Their utility lies in their ability to introduce a polychlorinated, bicyclic framework into a molecule in a single step.

These building blocks are used to create novel bicycloheptene derivatives that are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. researchgate.net For example, 5,5-dimethoxy-1,2,3,4-tetrachlorocyclopentadiene can be reacted with various substituted alkenes (dienophiles), such as (E)-2-butenic acid or (Z)-2-butenic acid, via a Diels-Alder reaction. researchgate.net These reactions are typically carried out by heating the reactants together, often without a solvent, to produce highly functionalized and stereochemically complex bicyclo[2.2.1]heptene structures. researchgate.net

Furthermore, these chlorinated building blocks are employed in the synthesis of complex polycyclic cage compounds and other advanced materials. niscpr.res.inrsc.org The reaction of 5,5-dimethoxy-1,2,3,4-tetrachlorocyclopentadiene with dienophiles like diphenyl methanebistriazolinedione (DPMBTAD) occurs rapidly via a [4+2] Diels-Alder cycloaddition to form novel heterocyclic bis-adducts in quantitative yields. niscpr.res.in This highlights the reactivity and versatility of the this compound core as a scaffold in synthetic chemistry.

Mechanistic and Synthetic Investigations of Organic Reactions Involving Tetrachlorocyclopentadiene

Diels-Alder Cycloaddition Reactions of Tetrachlorocyclopentadiene

The Diels-Alder reaction, a cornerstone of organic synthesis, provides a powerful method for the construction of six-membered rings through the concerted [4+2] cycloaddition of a conjugated diene and a dienophile. libretexts.orglibretexts.org this compound, a chlorinated cyclic diene, exhibits unique reactivity in these transformations, participating in both normal and inverse electron-demand Diels-Alder reactions.

This compound as a Reactive Diene in Normal Electron-Demand Cycloadditions

In a normal electron-demand Diels-Alder reaction, the diene is electron-rich and the dienophile is electron-poor. organic-chemistry.org This is facilitated by the overlap of the Highest Occupied Molecular Orbital (HOMO) of the diene with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. organic-chemistry.org While cyclopentadiene (B3395910) itself is a highly reactive diene in such reactions, the presence of electron-withdrawing chlorine atoms in this compound modifies its electronic properties. nih.govresearchgate.net

Despite the electron-withdrawing nature of the chlorine substituents, which would typically decrease the energy of the HOMO and thus reduce reactivity in normal electron-demand cycloadditions, this compound can still act as a diene with suitable dienophiles. The reaction proceeds, albeit often requiring more forcing conditions compared to its non-halogenated counterpart. The reactivity is driven by the formation of two new, stable sigma bonds, which provides the thermodynamic driving force for the reaction. organic-chemistry.org

Inverse Electron-Demand Diels-Alder Reactions with this compound Derivatives

The inverse electron-demand Diels-Alder (IEDDA) reaction involves an electron-poor diene and an electron-rich dienophile. wikipedia.orgsigmaaldrich.com This type of reaction is characterized by the interaction between the LUMO of the diene and the HOMO of the dienophile. wikipedia.org The electron-withdrawing chlorine atoms on the cyclopentadiene ring lower the energy of its LUMO, making this compound and its derivatives excellent candidates for IEDDA reactions. wikipedia.orgnih.gov

These reactions are particularly valuable for the synthesis of highly functionalized and heterocyclic compounds. sigmaaldrich.com The rate and efficiency of IEDDA reactions with this compound derivatives can be tuned by the nature of the dienophile, with more electron-rich dienophiles exhibiting greater reactivity. rsc.orgunits.it For example, the reaction of 1,2,3,4-tetrachlorocyclopentadiene ethylene (B1197577) ketal (TCK) with styrene (B11656) proceeds with a rate constant of 3.3 × 10−3 M−1s−1 at 80 °C in dioxane. nih.gov The electronic nature of the dienophile can be further modulated by substituents, influencing the reaction kinetics. nih.gov

Regioselectivity and Stereoselectivity in this compound Cycloadditions

The Diels-Alder reaction is renowned for its high degree of stereospecificity and regioselectivity, features that are also prominent in cycloadditions involving this compound. rsc.orgresearchgate.net

π-Facial selectivity describes the preferential attack of a dienophile from one of the two faces of the diene. In cycloadditions involving substituted cyclopentadienes, the substituents can direct the incoming dienophile to either the syn or anti face of the diene. researchgate.netnsf.gov This selectivity is often governed by a combination of steric and electronic effects. nih.gov For instance, computational studies on 5-monosubstituted cyclopentadienes have shown that facial selectivity can arise from hyperconjugative effects of polar groups that distort the diene ring. nsf.govnih.gov

Endocentricity, commonly referred to as the endo rule, is a stereochemical preference for the formation of the endo isomer in Diels-Alder reactions. masterorganicchemistry.com This preference is often attributed to secondary orbital interactions between the developing π-system of the diene and the substituents on the dienophile in the transition state. organic-chemistry.org However, the endo product is the kinetically favored product, and under conditions of thermodynamic control (higher temperatures), the more stable exo product may predominate. masterorganicchemistry.com

Diastereoselectivity in Diels-Alder reactions is significantly influenced by both steric and electronic factors. chemrxiv.orgrsc.org Steric hindrance can prevent the approach of the dienophile from a particular face of the diene, leading to the preferential formation of one diastereomer. chemrxiv.org Electronic effects, such as the electronic nature of substituents on both the diene and dienophile, can also play a crucial role in determining the stereochemical outcome. mdpi.comrsc.org

Kinetic and Thermodynamic Aspects of Diels-Alder Reactions with this compound

The outcome of a Diels-Alder reaction can be governed by either kinetic or thermodynamic control. masterorganicchemistry.commasterorganicchemistry.com At lower temperatures, the reaction is typically under kinetic control, favoring the product that is formed fastest (i.e., via the lowest energy transition state), which is often the endo adduct. masterorganicchemistry.com At higher temperatures, the reaction can become reversible, leading to thermodynamic control, where the product distribution reflects the relative stabilities of the products. In this scenario, the more stable exo product is often favored. masterorganicchemistry.comnih.gov

The kinetics of Diels-Alder reactions are influenced by the energy gap between the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile in normal demand, and vice-versa in inverse demand). organic-chemistry.orgsciepub.com Electron-withdrawing groups on the dienophile and electron-donating groups on the diene generally accelerate normal electron-demand reactions. sciepub.com For this compound, its electronic properties make it well-suited for inverse electron-demand reactions, where its low-lying LUMO can interact effectively with the HOMO of an electron-rich dienophile. wikipedia.org

Interactive Data Table: Reaction Rates of Diels-Alder Reactions

DieneDienophileSolventTemperature (°C)Rate Constant (M⁻¹s⁻¹)Reference
1,2,3,4-Tetrachlorocyclopentadiene ethylene ketal (TCK)StyreneDioxane803.3 x 10⁻³ nih.gov
CyclopentadieneTetracyanoethylene (B109619) (TCNE)Dioxane20>1 x 10⁵ nih.gov

Nucleophilic Substitution Reactions of this compound

The presence of four electron-withdrawing chlorine atoms on the cyclopentadiene ring significantly influences its reactivity towards nucleophiles. These reactions often proceed through mechanisms that can be complex and lead to a variety of products.

Reactions with Nitrogen-Centered Nucleophiles (e.g., Amines)

The reaction of this compound with amines can lead to a variety of substitution products. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electron-deficient carbon atoms of the this compound ring. youtube.comchemguide.co.uk This initial attack can lead to the displacement of a chlorine atom. chemguide.co.uk

However, the reaction can be difficult to control, often resulting in multiple substitutions. youtube.comchemguide.co.uk The primary amine formed can act as a nucleophile itself, reacting with another molecule of this compound or another alkyl halide. chemguide.co.uklibretexts.org This can lead to the formation of secondary and tertiary amines, and ultimately to quaternary ammonium (B1175870) salts. youtube.comyoutube.com The use of a large excess of the amine can favor the formation of the primary amine. chemguide.co.uk

A notable reaction involves the interaction of a tetrachlorocyclopentadienone dimer with primary and secondary amines, which results in the formation of 9-carboxamidotricyclo[6.1.0.04,8]nona-2,5-dien-7-ones. rsc.org

Reactions with Oxygen-Centered Nucleophiles (e.g., Phenolates, Alcohols)

Alcohols and phenolates, acting as oxygen-centered nucleophiles, can also react with this compound. The oxygen atom's lone pair attacks the cyclopentadiene ring, leading to the substitution of a chlorine atom. The reactivity of the alcohol can be enhanced by converting it to its corresponding alkoxide by treatment with a base.

The reaction of alcohols with this compound can be influenced by the reaction conditions. In the presence of a strong acid, alcohols can be protonated, forming a better leaving group and facilitating substitution reactions. youtube.com However, under different conditions, elimination reactions to form alkenes can also occur. youtube.com

Phenols, being more acidic than alcohols, can be readily converted to phenolates, which are excellent nucleophiles. The reaction of phenolates with this compound would proceed via a nucleophilic aromatic substitution-like mechanism, although the specific conditions and outcomes would depend on the substituents on the phenol (B47542) and the reaction parameters.

Novel "Substitution-Recyclization" Pathways and Mechanistic Elucidation

A novel "substitution-recyclization" reaction has been observed in the reaction of a tetrachlorocyclopentadienone dimer with amines. rsc.org This reaction leads to the formation of 9-carboxamidotricyclo[6.1.0.04,8]nona-2,5-dien-7-ones, indicating a complex rearrangement of the initial adduct. rsc.org The mechanism of this transformation likely involves an initial nucleophilic substitution followed by an intramolecular cyclization or rearrangement, leading to the observed tricyclic product.

Electrophilic Reactions and Addition Chemistry of this compound

While this compound is electron-deficient and thus generally a poor nucleophile, it can undergo electrophilic addition reactions under certain conditions. The π-electrons of the diene system can attack a strong electrophile. dalalinstitute.com These reactions are a fundamental class of transformations for unsaturated systems, leading to the formation of two new sigma bonds at the expense of a pi bond. byjus.com

The mechanism of electrophilic addition typically involves the initial attack of the electrophile on the π-system to form a carbocationic intermediate. lasalle.edu This intermediate is then attacked by a nucleophile to give the final addition product. lasalle.edu In the case of conjugated dienes like this compound, both 1,2- and 1,4-addition products can be formed, with the product distribution often being dependent on temperature and reaction time (kinetic vs. thermodynamic control). chadsprep.com

Generation and Reactivity of Cyclopentadienyl (B1206354) Cations Derived from this compound Precursors

Cyclopentadienyl cations are highly reactive, antiaromatic species that have been a subject of interest for decades. rsc.org The generation of the pentachlorocyclopentadienyl cation (C5Cl5+) was reported in 1964 by reacting hexachlorocyclopentadiene (B6142220) with antimony(V) fluoride (B91410) (SbF5). rsc.org Spectroscopic studies indicated that the ground state of C5Cl5+ is a triplet. rsc.org

More recently, a stable cyclopentadienyl cation, [C5(C6F5)5]+, has been synthesized and characterized in the solid state. nih.gov This breakthrough has opened up new avenues for studying the reactivity of these elusive species. rsc.org The reactivity of these cations is high, and they can react with various nucleophiles. For example, quenching the pentachlorocyclopentadienyl cation with methanol (B129727) yielded products suggesting a low yield of the cation itself. rsc.org The reactivity of the [C5(C6F5)5]+ cation has been explored with substrates like carbon monoxide, ferrocene, and others. nih.gov

Radical Chemistry and Polymerization Initiation Mechanisms

This compound can be involved in radical reactions, including polymerization. Radical polymerization is a chain reaction that consists of three main steps: initiation, propagation, and termination. youtube.comyoutube.com

Initiation: The process begins with the generation of free radicals, which can be achieved by thermal or photochemical decomposition of an initiator. youtube.com This initial radical then adds to a monomer molecule.

Propagation: The newly formed radical monomer adds to another monomer, and this process repeats, leading to the growth of the polymer chain. youtube.comyoutube.com

Termination: The chain growth is stopped when two radicals combine or disproportionate. youtube.comyoutube.com

The structure of the resulting polymer is influenced by the regioselectivity of the radical addition to the monomer. youtube.com In the context of this compound, its derivatives could potentially act as monomers in radical polymerization, leading to polymers with unique properties due to the presence of chlorine atoms.

Photoinduced Chemical Transformations of this compound Derivatives

The study of photoinduced chemical transformations of this compound derivatives reveals intriguing reactivity, particularly in the context of their Diels-Alder adducts. Research in this area has uncovered novel photochemical pathways, including dechlorination at both vinylic and allylic positions, leading to the formation of new polycyclic systems.

Ultraviolet (UV) irradiation of the Diels-Alder adduct formed between 1,4-dihydro-1,4-epoxynaphthalene and 1,2,3,4-tetrachloro-5,5-dimethoxycyclopentadiene serves as a key example of these transformations. When this adduct is irradiated in diethyl ether, it primarily yields two isomeric trichloro-derivatives. researchgate.net This process demonstrates the lability of the carbon-chlorine bond under photochemical conditions.

The formation of these products proceeds via two distinct pathways: vinylic dechlorination and a novel allylic dechlorination. The replacement of vinylic chlorine atoms with hydrogen is a recognized photochemical reaction for many chlorinated polycyclic compounds. researchgate.net However, the observation of allylic dechlorination represents a new photochemical route for this class of molecules. researchgate.net

The reaction is sensitive to the solvent used, with the photodechlorination occurring in a hydrogen-donating solvent like diethyl ether. researchgate.net This suggests a mechanism likely involving hydrogen abstraction by an excited state of the adduct. Further photolysis of the initial products can lead to their degradation, indicating the reactive nature of the photogenerated compounds. researchgate.net

The specific products formed and the conditions of their formation are summarized in the table below.

ReactantIrradiation ConditionsSolventProductsReference
Diels-Alder adduct of 1,4-dihydro-1,4-epoxynaphthalene and 1,2,3,4-tetrachloro-5,5-dimethoxycyclopentadieneUltraviolet light (λ > 250 nm)Diethyl ether1,2,4-trichloro-11,11-dimethoxy-1,4,9,9a,10,10a-hexahydro-9,10-epoxy-1,4-methanoanthracene and 1,2,3-trichloro-11,11-dimethoxy-1,4,9,9a,10,10a-hexahydro-9,10-epoxy-1,4-methanoanthracene researchgate.net

This research highlights the potential for photoinduced reactions to modify complex chlorinated molecules derived from this compound, offering pathways to new chemical structures that may be difficult to access through thermal methods alone. The regioselectivity of the dechlorination underscores the intricate relationship between the structure of the substrate and the photochemical outcome.

Applications of Tetrachlorocyclopentadiene in Advanced Chemical Synthesis

As a Versatile Building Block for Complex Organic Molecular Architectures

Organic building blocks are functionalized molecules that serve as the foundational components for the modular, bottom-up assembly of more complex molecular structures. sigmaaldrich.com The synthesis of intricate organic molecules often relies on the strategic use of such building blocks to construct specific topologies and functionalities. semanticscholar.orgbeilstein-journals.org Tetrachlorocyclopentadiene, with its rigid five-membered ring and reactive diene system, serves as an excellent scaffold for generating molecular complexity.

Its primary utility in this context is through the Diels-Alder reaction, a powerful [4+2] cycloaddition that forms six-membered rings with high stereospecificity. The high reactivity of the cyclopentadiene (B3395910) core makes its derivatives ideal for these types of cycloadditions, which are noted for their efficiency and high yields in creating complex cyclic structures under mild conditions. researchgate.net The chlorine substituents on the this compound ring modify its reactivity and provide sites for further functionalization, enabling the synthesis of diverse and complex polycyclic and caged hydrocarbon frameworks. These intricate structures are of significant interest in medicinal chemistry, materials science, and agrochemical development. The predictable reactivity and stereochemical control offered by this compound make it a reliable tool for chemists aiming to build sophisticated molecular architectures from simpler, well-defined starting materials. researchgate.net

Precursors for Functionalized Carbon-Based Nanomaterials

The synthesis of advanced carbon-based nanomaterials such as fullerenes, graphene, and carbon nanotubes often involves the use of specific carbon-rich precursor molecules. The properties of the final nanostructure can be tuned by the choice of these precursors.

Functionalization of Fullerenes Utilizing this compound Derivatives

Fullerenes, spherical allotropes of carbon, require chemical functionalization to enhance their solubility and tailor their properties for applications in materials science and medicine. nih.govrsc.org One of the most effective methods for fullerene functionalization is cycloaddition. nih.gov The Diels-Alder reaction, in particular, is a common strategy to attach addends to the fullerene cage.

Derivatives of this compound can act as the diene component in these reactions. The cycloaddition of a this compound derivative to a C60 fullerene would occur at the organic-chemistry.orgorganic-chemistry.org bond (the junction between two six-membered rings), which is the most reactive site on the fullerene surface for this type of reaction. nih.gov This process yields a fullerene-adduct where the this compound moiety is fused to the fullerene core. This method allows for the covalent attachment of the chlorinated cyclic structure, which can introduce new electronic properties or serve as a handle for further synthetic modifications. Research has shown that cyclopentadienyl-capped polymers react readily with fullerenes via Diels-Alder chemistry, underscoring the utility of the cyclopentadiene scaffold in creating fullerene hybrids. nih.gov The use of this compound derivatives offers a pathway to novel fullerene materials with tailored functionalities.

Approaches to Graphene and Carbon Nanotube Precursors

Graphene and carbon nanotubes (CNTs) are materials with exceptional electronic and mechanical properties. Their synthesis often relies on processes like chemical vapor deposition (CVD), where a carbon-containing precursor is decomposed at high temperatures. mdpi.comeuropa.eu Hydrocarbons such as methane (B114726) and acetylene (B1199291) are common precursors for CNTs. mdpi.com Similarly, precursors like graphite (B72142) sulphate can be used to produce graphene. rsc.org

While not a conventional choice, highly halogenated organic compounds like this compound could potentially serve as specialized precursors in the synthesis of carbon nanomaterials. The decomposition of such molecules in a CVD process could lead to the formation of graphene or CNTs. The presence of chlorine might influence the growth mechanism and could potentially lead to the incorporation of chlorine atoms into the carbon lattice, creating n-doped materials with modified electronic properties. The synthesis of bamboo-like multi-walled carbon nanotubes, for instance, is highly dependent on factors including the catalyst and carbon precursor used during decomposition at high temperatures. mdpi.comresearchgate.net The use of a chlorinated precursor like this compound represents an exploratory approach to producing functionalized or defect-engineered carbon nanostructures.

Contributions to Bioorthogonal Chemistry and Chemical Biology

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. wikipedia.orgnih.gov These reactions are essential for studying biomolecules in real-time within their natural environment. nih.govnih.gov

Development of Bioorthogonal Labeling Reagents and Strategies

A significant challenge in bioorthogonal chemistry is the development of reagents that are stable, highly reactive with their target, and inert to the complex biological milieu. illinois.edu A new class of bioorthogonal reagents has been developed based on the this compound scaffold. nih.gov Specifically, the diene 6,7,8,9-tetrachloro-1,4-dioxospiro researchgate.netresearchgate.netnona-6,8-diene, a this compound ketal (TCK), has shown exceptional promise. nih.gov

TCK possesses several key properties that make it an excellent bioorthogonal reagent:

Ambiphilicity: It can react with both electron-rich and electron-deficient dienophiles. nih.gov

High Reactivity: It reacts rapidly with strained dienophiles commonly used in bioorthogonal chemistry, such as trans-cyclooctenes. nih.gov

Stability: It exhibits remarkable stability under physiological conditions. nih.gov

Self-Orthogonality: Due to its highly substituted nature, it does not readily dimerize, preventing unwanted side reactions. nih.gov

These characteristics allow for efficient and selective labeling of biomolecules. For example, TCK reacts quickly with trans-cyclooctene (B1233481) but slowly with dibenzo-azacyclooctyne (DIBAC), enabling tandem labeling studies where different molecules can be tagged using mutually orthogonal reactions. nih.gov

Table 1: Reaction Rates of this compound Ketal (TCK) with Various Dienophiles
DienophileReaction Partner TypeRelative Reaction Rate with TCK
trans-cycloocteneStrained AlkeneFast
endo-bicyclononyneStrained AlkyneFast
dibenzo-azacyclooctyne (DIBAC)Strained AlkyneSlow
maleic anhydride (B1165640)Electron-deficient AlkeneReacts
(1Z,5Z)-cycloocta-1,5-dieneElectron-rich AlkeneReacts

Applications in "Click Chemistry" and Self-Orthogonality Concepts

"Click chemistry" describes a class of reactions that are modular, high-yielding, and create only benign byproducts, making them ideal for bioconjugation. organic-chemistry.orgwikipedia.org The Diels-Alder reaction, especially with highly reactive dienes, is considered an excellent example of a click reaction due to its efficiency and mild reaction conditions. researchgate.net

The concept of "self-orthogonality" is crucial for reliable click reagents. It refers to the inability of a reagent to react with itself. nih.gov While simple cyclopentadiene readily dimerizes, highly substituted versions like hexachlorocyclopentadiene (B6142220) and this compound derivatives are resistant to dimerization. nih.gov This lack of self-reactivity ensures that the reagent is exclusively available to react with its intended target, a key requirement for bioorthogonal applications. The this compound ketal (TCK) is a prime example of a self-orthogonal diene. nih.gov Its ambiphilic nature further expands its utility in click chemistry, allowing it to participate in both normal and inverse-electron-demand Diels-Alder reactions, broadening the scope of potential reaction partners. nih.gov This versatility and reliability make this compound-based reagents powerful tools for chemical biologists.

Table 2: Key Properties of this compound Ketal (TCK) as a Bioorthogonal Reagent
PropertyDescriptionSignificance in Bioorthogonal Chemistry
AmbiphilicityReacts with both electron-rich and electron-deficient partners. nih.govIncreases the versatility and range of possible labeling targets.
Self-OrthogonalityDoes not self-dimerize due to steric hindrance from substituents. nih.govPrevents unwanted side reactions and ensures the reagent is available for the desired ligation.
StabilityShows remarkable stability in physiological conditions. nih.govEssential for reagents used within complex biological systems over time.
Tunable ReactivityExhibits different reaction rates with various dienophiles (e.g., fast with TCO, slow with DIBAC). nih.govAllows for the design of mutually orthogonal, tandem labeling experiments for multi-target imaging.

Intermediate in the Synthesis of Specialized Chemical Compounds, including Agrochemical and Pharmaceutical Scaffolds

This compound is a valuable intermediate for the synthesis of intricate chemical structures that form the core of various agrochemicals and pharmaceuticals. Its utility stems from its electron-deficient nature, which influences its reactivity in cycloaddition reactions, most notably the Diels-Alder reaction. This reaction allows for the formation of bicyclic adducts with a high degree of stereochemical control, which are foundational scaffolds for more complex molecules.

The reaction of 1,2,3,4-tetrachlorocyclopentadiene with various dienophiles introduces a polychlorinated bicyclo[2.2.1]heptene framework into a molecule. This structural motif is of significant interest in the development of bioactive compounds due to the unique steric and electronic properties conferred by the chlorine atoms. These properties can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

Research has demonstrated the reactivity of this compound derivatives with a range of dienophiles. For instance, 1,2,3,4-tetrachlorocyclopentadiene ethylene (B1197577) ketal (TCK) has been shown to undergo Diels-Alder reactions with styrenes. nih.gov The rate of these reactions can be influenced by the electronic nature of the substituents on the dienophile. nih.gov This tunability allows chemists to modulate the reaction for the synthesis of diverse molecular scaffolds.

While specific, commercially available agrochemicals or pharmaceuticals directly synthesized from this compound are not extensively documented in publicly available literature, its derivatives are employed to create molecular scaffolds that are precursors to these specialized compounds. The synthesis of complex molecules often involves the use of such versatile building blocks to construct a core structure, which is then further functionalized to achieve the desired biological activity.

ReactantReaction TypeResulting Scaffold/IntermediatePotential Application Area
1,2,3,4-TetrachlorocyclopentadieneDiels-Alder CycloadditionPolychlorinated bicyclo[2.2.1]heptene derivativesAgrochemical and Pharmaceutical discovery
1,2,3,4-Tetrachlorocyclopentadiene ethylene ketal (TCK)Diels-Alder Cycloaddition with styrenesSubstituted polychlorinated bicyclic adductsSpecialized chemical synthesis
1,2,3,4-Tetrachloro-5,5-dimethoxycyclopenta-1,3-dieneCycloaddition ReactionsDimethoxy-substituted polychlorinated bicyclic systemsOrganic synthesis intermediate
Table 1: Examples of this compound and its derivatives as intermediates in chemical synthesis.

Integration of this compound Units into Total Synthesis Strategies for Natural and Designed Products

The total synthesis of complex natural products and novel designed molecules is a significant challenge in organic chemistry that often relies on the strategic use of powerful chemical reactions to build molecular complexity efficiently. The Diels-Alder reaction is a cornerstone of this field, enabling the formation of six-membered rings, which are ubiquitous in natural products. wikipedia.org

This compound and its derivatives serve as potent dienes in [4+2] cycloaddition reactions, providing a robust method for constructing bicyclic systems that can be key structural components of a larger synthetic target. wvu.edutamu.edu The integration of a this compound unit into a total synthesis strategy allows for the rapid assembly of a rigid, three-dimensional framework early in the synthetic sequence. The chlorine substituents on the cyclopentadiene ring can influence the stereochemical outcome of the Diels-Alder reaction and provide handles for subsequent chemical transformations.

The general strategy involves reacting this compound with a suitable dienophile that contains other functional groups necessary for the elaboration of the final target molecule. The resulting bicyclic adduct, containing the tetrachlorinated core, can then be modified through a series of chemical steps, such as ring-opening, functional group interconversion, or coupling reactions, to complete the synthesis of the desired natural or designed product.

While detailed step-by-step total syntheses of specific natural products using this compound are not prominently featured in general literature, the principles of its application are well-founded in the extensive use of cyclopentadiene and its derivatives in this field. researchgate.net The reactivity of compounds like 1,2,3,4-tetrachlorocyclopentadiene with various dienophiles, as documented in early chemical literature, lays the groundwork for its potential application in these complex synthetic endeavors. acs.org The construction of complex tetracyclic fused scaffolds is a testament to the power of cycloaddition strategies in modern synthesis. cncb.ac.cn

Synthetic StrategyRole of this compoundKey Structural Feature IntroducedRelevance to Total Synthesis
[4+2] Diels-Alder CycloadditionElectron-deficient dienePolychlorinated bicyclo[2.2.1]heptene coreRapid construction of molecular complexity and stereochemical control
Convergent SynthesisBuilding block for a key fragmentRigid, functionalizable scaffoldEfficient assembly of complex target molecules from smaller fragments
Table 2: Strategic integration of this compound units in synthetic methodologies.

Theoretical and Computational Studies on Tetrachlorocyclopentadiene Reactivity and Structure

Quantum Chemical Calculations on Electronic Structure and Bonding Characteristics

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), provide profound insights into the electronic structure and bonding characteristics of tetrachlorocyclopentadiene. These computational methods are essential for understanding the molecule's reactivity, stability, and spectroscopic properties. Key areas of investigation include the analysis of frontier molecular orbitals (FMOs), charge distribution, and the nature of its chemical bonds.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting chemical reactivity. For dienes in Diels-Alder reactions, the HOMO energy is particularly significant. In this compound, the four electron-withdrawing chlorine atoms attached to the sp² carbons significantly lower the energy of the HOMO compared to unsubstituted cyclopentadiene (B3395910). This reduction in HOMO energy influences its behavior in cycloaddition reactions, particularly affecting the reaction rate and the nature of the frontier orbital interactions with dienophiles. Computational models, such as those using the B3LYP or M06-2X functionals, can accurately predict these energy levels. nih.govnih.govnih.gov

Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses are computational techniques used to dissect the bonding within the molecule. nih.govresearchgate.net NBO analysis for this compound would reveal the delocalization of electron density and hyperconjugative interactions. It allows for the quantification of the stability derived from electron delocalization from occupied bonding orbitals to unoccupied anti-bonding orbitals. The strong electronegativity of the chlorine atoms induces significant polarization in the C-Cl bonds and also influences the π-electron system of the diene. AIM theory characterizes the topology of the electron density, allowing for an unambiguous definition of chemical bonds and intermolecular interactions. nih.gov For this compound, AIM analysis can precisely describe the covalent character of the C-C and C-Cl bonds and identify bond critical points that are indicative of the strength and nature of these interactions.

The table below summarizes key electronic properties of this compound that are typically determined through quantum chemical calculations.

PropertyDescriptionComputational MethodExpected Influence of Chlorine Atoms
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons.DFT (e.g., B3LYP, M06-2X)Significantly lowered compared to cyclopentadiene.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.DFT (e.g., B3LYP, M06-2X)Lowered, affecting its reactivity as a dienophile.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO; relates to chemical stability and electronic transitions.DFT, TD-DFTAltered gap energy, influencing UV-Vis absorption. nih.govcomporgchem.com
NBO Charges Partial atomic charges calculated by the Natural Bond Orbital method.NBO AnalysisSignificant positive charge on carbons bonded to chlorine; negative charges on chlorines.
Bonding Analysis Characterization of C-C and C-Cl bonds using methods like AIM or Bond Order calculations.AIM, NBOPolarized C-Cl bonds with high covalent character; altered C-C bond orders in the ring. researchgate.net

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for modeling the intricate details of chemical reaction mechanisms, allowing for the characterization of transition states and the calculation of energy barriers. For this compound, this is particularly valuable for understanding its participation in cycloaddition and substitution reactions.

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of cyclopentadiene chemistry. Computational modeling, often using DFT methods like B3LYP and MPW1K, has been instrumental in elucidating the reaction pathways and predicting the activation energies for these reactions involving substituted cyclopentadienes. mst.edursc.org

The reaction of this compound is generally understood to proceed through a concerted, though often asynchronous, transition state. academie-sciences.fr The high degree of chlorination impacts the reaction in several ways. The electron-withdrawing nature of the chlorine atoms lowers the HOMO energy of the diene, which can decrease the rate of normal-electron-demand Diels-Alder reactions where the diene's HOMO interacts with the dienophile's LUMO. However, this effect is counteracted by the destabilization of the ground state of the diene due to hyperconjugative antiaromaticity, which can lower the activation barrier and accelerate the reaction. researchgate.net

Computational studies allow for the precise calculation of activation enthalpies (ΔH‡) and Gibbs free energies of activation (ΔG‡). These calculations have shown that methods like Hartree-Fock (HF) and the MPW1K functional can accurately reproduce experimental substituent effects on activation barriers. mst.edu For example, the activation enthalpy for the reaction of cyclopentadiene with tetracyanoethylene (B109619) is lowered by 17 kcal/mol compared to its reaction with ethylene (B1197577), an effect that can be accurately modeled computationally. mst.edu Similar calculations for this compound would quantify the electronic impact of the four chlorine atoms on the reaction barrier.

Furthermore, computational models can predict the stereoselectivity (endo/exo) of the reaction. While the endo product is often kinetically favored due to secondary orbital interactions, steric hindrance from the chlorine atoms in this compound could influence this selectivity. researchgate.netnih.gov By calculating the energies of both the endo and exo transition states, the preferred kinetic product can be determined. academie-sciences.fr

The table below presents a comparison of computed and experimental activation enthalpies for the Diels-Alder reaction of cyclopentadiene with various cyanoethylenes, illustrating the accuracy of different computational methods. A similar approach is used to study this compound. mst.edu

DienophileMethodComputed ΔH‡ (kcal/mol)Experimental ΔH‡ (kcal/mol)
EthyleneHF/6-31G(d)22.522.5
B3LYP/6-31G(d)21.0
AcrylonitrileHF/6-31G(d)18.317.0
B3LYP/6-31G(d)18.3
TetracyanoethyleneHF/6-31G(d)8.98.6
B3LYP/6-31G(d)14.8

Data sourced from a study by Houk et al., demonstrating the performance of different computational methods. mst.edu

While this compound is primarily known for its role as a diene, its structure also allows for nucleophilic attack. The most likely site for such an attack is the sp³-hybridized C5 carbon, which bears two hydrogen atoms. Nucleophilic substitution at this position would proceed via an Sₙ2-type mechanism. Experimental work on the more heavily substituted hexachlorocyclopentadiene (B6142220) has shown that it reacts with secondary amines to yield 5,5-diamino-1,2,3,4-tetrachlorocyclopentadienes, confirming the susceptibility of the C5 position to nucleophilic displacement.

A computational investigation of this mechanism for this compound would typically be performed using DFT methods. The study would model the reaction pathway of a nucleophile (e.g., an alkoxide, amine, or thiol) approaching the C5 carbon. The primary objectives would be to:

Locate the Transition State (TS): Identify the geometry of the highest energy point along the reaction coordinate. For an Sₙ2 reaction, this would involve a trigonal bipyramidal arrangement at the C5 carbon, with the nucleophile and the leaving group (a hydrogen atom as a hydride, which is unlikely, or more plausibly, substitution occurs on a derivative where C5 bears a better leaving group). More commonly, the acidity of the C5 protons allows for deprotonation to form the tetrachlorocyclopentadienyl anion, which then acts as a nucleophile.

Calculate the Activation Barrier: Determine the energy difference between the reactants and the transition state to predict the reaction kinetics.

Analyze the Potential Energy Surface (PES): Map the energy of the system as the reaction progresses, identifying any pre-reaction or post-reaction complexes (intermediates). researchgate.net Computational studies on Sₙ2 reactions at other atomic centers often reveal a double-well potential energy profile corresponding to the formation of such complexes. researchgate.net

The electron-withdrawing chlorine atoms on the diene backbone would play a significant role by stabilizing the negative charge that develops in the cyclopentadienyl (B1206354) ring during the formation of the transition state, potentially lowering the activation barrier compared to an unchlorinated analogue.

Analysis of Aromaticity and Antiaromaticity in Chlorinated Cyclopentadiene Systems

The concepts of aromaticity (4n+2 π-electrons) and antiaromaticity (4n π-electrons) are fundamental to understanding the stability and reactivity of cyclic conjugated systems. The cyclopentadiene framework is a classic model for studying these effects. The cyclopentadienyl anion, with 6 π-electrons, is aromatic and highly stable, which explains the unusual acidity (pKa ≈ 16) of cyclopentadiene. Conversely, the cyclopentadienyl cation, with 4 π-electrons, is antiaromatic and highly unstable.

In chlorinated systems like this compound, the chlorine substituents introduce significant electronic perturbations that modulate these properties through inductive and hyperconjugative effects. While this compound itself is a neutral 4 π-electron diene and thus not inherently antiaromatic in the same way as the cyclopentadienyl cation, its electronic character is pushed towards an antiaromatic nature due to hyperconjugation.

Hyperconjugation is the interaction of electrons in a sigma bond (e.g., C-H or C-Cl) with an adjacent empty or partially filled p-orbital or a π-orbital. In 5-substituted cyclopentadienes, this interaction can lead to phenomena termed "hyperconjugative aromaticity" or "hyperconjugative antiaromaticity". researchgate.net

When the substituent at the C5 position is a σ-electron donor (like a silyl (B83357) group), it donates electron density into the π-system. This creates a pseudo 6π-electron system, leading to hyperconjugative aromaticity and increased molecular stability.

Conversely, when the substituents are strong σ-electron acceptors, such as chlorine atoms, they withdraw electron density from the π-system through negative hyperconjugation (π → σ*C-Cl interaction). This interaction destabilizes the diene by giving it a pseudo 4π-electron character, a phenomenon known as hyperconjugative antiaromaticity. researchgate.net This destabilization of the ground state is a key factor in the reactivity of chlorinated cyclopentadienes. For instance, computational studies on 5-fluorocyclopentadiene show that this hyperconjugative antiaromaticity destabilizes the molecule by -3.4 kcal/mol. This ground-state destabilization directly leads to a lower activation energy for reactions like the Diels-Alder cycloaddition, making the molecule more reactive. Therefore, the chlorine atoms in this compound, despite being electron-withdrawing which would typically slow a normal-electron-demand Diels-Alder reaction, actually accelerate it by inducing hyperconjugative antiaromaticity. researchgate.net

EffectSubstituent TypeElectronic InteractionConsequenceExample
Hyperconjugative Aromaticity σ-Donorσ(C-X) → πStabilization (Pseudo 6π)5-Silylcyclopentadiene
Hyperconjugative Antiaromaticity σ-Acceptorπ → σ(C-X)Destabilization (Pseudo 4π)5-Chlorocyclopentadiene

Theoretical Prediction of Spectroscopic Signatures and Conformational Preferences

Computational quantum chemistry provides methodologies to predict various spectroscopic properties with a high degree of accuracy, serving as a powerful complement to experimental analysis. These predictions are valuable for structure elucidation and for understanding the molecule's dynamic behavior.

NMR Spectra: The prediction of ¹³C and ¹H NMR chemical shifts is a standard application of DFT. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, chemical shifts can be predicted. For this compound, calculations would predict two distinct signals in the ¹³C NMR spectrum for the sp² carbons: one for C1/C4 and another for C2/C3, both significantly shifted downfield due to the electronegativity of the attached chlorine atoms. The sp³ carbon at C5 would appear at a much higher field. Similarly, the ¹H NMR spectrum would show a single signal for the two equivalent protons at the C5 position.

Vibrational Spectra: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. Ab initio or DFT calculations can compute the harmonic vibrational frequencies of this compound. These calculated frequencies correspond to specific molecular motions, such as C=C stretching, C-Cl stretching, and C-H bending. The computed spectrum can be compared directly with experimental data to confirm structural assignments. Anharmonicity effects, which are often important for accurate predictions, can also be included through more advanced computational methods or by applying scaling factors to the harmonic frequencies.

Conformational Preferences: this compound is a relatively rigid molecule. The five-membered ring adopts a slight envelope conformation to relieve strain, with the C5 atom typically puckered out of the plane defined by the four sp² carbons. Computational geometry optimization can determine the most stable conformation and the energy barrier to ring inversion. For substituted cyclopentadienes, theoretical studies have shown that σ-acceptor substituents like chlorine favor a pre-distortion of the C5 atom that mimics the geometry of the syn transition state in a Diels-Alder reaction, which can influence stereoselectivity.

Studies on Spin States and Electronic Properties of Related Cationic Species

Theoretical and computational studies have been instrumental in elucidating the electronic structure and relative stabilities of different spin states of cationic species related to this compound. These investigations are crucial for understanding the reactivity and magnetic properties of these highly reactive intermediates. The balance between the singlet and triplet states in cyclopentadienyl cations is a topic of considerable interest, as it can be significantly influenced by the nature and position of substituents on the five-membered ring.

For the parent cyclopentadienyl cation (C₅H₅⁺), the triplet state is well-established as the ground state, being approximately 7.3 kcal/mol more stable than the singlet state nih.gov. This preference for a triplet ground state is also observed in the gas phase for the pentachlorocyclopentadienyl cation (C₅Cl₅⁺), although the energy difference between the singlet and triplet states is smaller nih.gov.

Detailed calculations for this zwitterionic species revealed that the allylic singlet state is 2.3 kcal/mol lower in energy than the triplet state nih.gov. This reversal of the ground state, from triplet in the parent C₅H₅⁺ to singlet in this substituted tetrachloro- species, highlights the profound electronic influence of the substituents and the molecular environment. The presence of electron-withdrawing groups, such as chlorine atoms and the borate (B1201080) group in the zwitterion, is thought to stabilize the singlet state. This stabilization is attributed to the substituents' ability to delocalize the positive charge, which is more favorable in the closed-shell electronic configuration of the singlet state.

Further computational investigations on other cyclopentadienyl cations bearing strongly electron-withdrawing groups have consistently shown a stabilization of the singlet ground state nih.gov. These findings underscore a general trend where substituents that can effectively delocalize the positive charge on the cyclopentadienyl ring tend to favor a singlet ground state over a triplet state.

The table below summarizes the calculated relative energies of the singlet and triplet states for the cationic species related to this compound discussed in theoretical studies.

Compound NameCationic SpeciesComputational MethodCalculated Singlet-Triplet Energy Gap (kcal/mol)Ground State
Zwitterionic adduct of diazothis compound and BF₃Positively charged tetrachlorocyclopentadienyl ringNot Specified-2.3Singlet

A negative value indicates that the singlet state is lower in energy than the triplet state.

Abiotic Degradation Pathways and Reaction Products

The primary abiotic routes for the breakdown of this compound in the environment are photolysis, driven by sunlight, and hydrolysis, its chemical reaction with water.

Photolysis Mechanisms under Environmental Conditions

Sunlight plays a significant role in the degradation of chlorinated compounds like this compound. While specific photolysis studies on this compound are not extensively detailed in the available literature, the photodegradation of the closely related and more heavily chlorinated compound, hexachlorocyclopentadiene (HCCPD), provides valuable insights. Photolysis is a predominant fate process for HCCPD in shallow or flowing waters. cdc.gov The degradation of HCCPD in water when exposed to sunlight is rapid. cdc.gov

One of the primary photolysis products of HCCPD is pentachlorocyclopentenone. cdc.gov It is plausible that this compound would undergo similar photochemical transformations, leading to the formation of chlorinated cyclopentenone derivatives and potentially other lower molecular weight compounds through subsequent reactions. Dimerization of these initial products can also occur, sometimes leading to the formation of more complex and higher molecular weight compounds. cdc.gov

Table 1: Potential Photolysis Products of Chlorinated Cyclopentadienes

Precursor CompoundPotential Primary Photolysis ProductPotential Secondary Transformation
HexachlorocyclopentadienePentachlorocyclopentenoneDimerization to higher molecular weight compounds
This compoundTrichlorocyclopentenone (Hypothesized)Further degradation to smaller chlorinated molecules

Note: The photolysis products of this compound are hypothesized based on the behavior of structurally similar compounds.

Hydrolytic Transformations and Fate in Aqueous Systems

Hydrolysis is another key abiotic process that contributes to the transformation of this compound in aquatic environments. In deeper waters where sunlight penetration is limited, hydrolysis may become a more significant degradation pathway compared to photolysis. cdc.gov

Studies on HCCPD indicate that its hydrolysis occurs much more slowly than photolysis. cdc.gov The hydrolysis of HCCPD has been found to be independent of pH over a range of 3 to 10. cdc.gov The transformation of this compound through hydrolysis would likely involve the replacement of chlorine atoms with hydroxyl groups, leading to the formation of various chlorinated and hydroxylated intermediates. The specific rates and products of this compound hydrolysis would depend on environmental factors such as temperature and the presence of other chemical species in the water.

Biotic Transformation Processes and Microbial Activity

Microorganisms, particularly bacteria and fungi, play a crucial role in the breakdown of many organic pollutants. While specific studies on the microbial degradation of this compound are limited, the broader knowledge of how microbes metabolize chlorinated hydrocarbons offers a framework for understanding its potential biotic fate.

Microbial Degradation Pathways and Enzymes Involved

The microbial degradation of chlorinated compounds can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. A variety of enzymes are involved in these processes. For instance, in the degradation of other chlorinated pesticides, fungi have been shown to utilize various metabolic pathways. nih.gov

Key classes of enzymes involved in the biodegradation of plastics and other complex organic molecules include hydrolases and oxidoreductases. nih.govmdpi.com Fungal enzymes such as laccases and peroxidases are effective in degrading polyethylene (B3416737), while esterases like cutinases and lipases can break down polyethylene terephthalate (B1205515) (PET) and polyurethane (PUR). nih.gov It is plausible that similar enzymatic systems could be involved in the initial steps of this compound degradation, potentially leading to dechlorination and ring cleavage.

Table 2: Key Enzyme Classes in the Bioremediation of Organic Pollutants

Enzyme ClassFunctionPotential Role in this compound Degradation
Hydrolases Break down compounds by adding water.Cleavage of carbon-chlorine bonds.
Oxidoreductases Catalyze oxidation-reduction reactions.Initial oxidation of the cyclopentadiene ring.
LaccasesA type of oxidoreductase.May initiate degradation through oxidation.
PeroxidasesA type of oxidoreductase.May be involved in the initial breakdown steps.

Biotransformation Studies in Model Environmental Organisms

The biotransformation of chemical compounds within organisms is a critical factor in determining their potential for bioaccumulation and toxicity. In aquatic ecosystems, fish and invertebrates can metabolize foreign compounds through various enzymatic pathways. ethz.ch

Formation of this compound as a Transformation Product from Precursors (e.g., from PCCP)

This compound can be formed in the environment as a degradation product of more highly chlorinated compounds. For instance, the abiotic and biotic degradation of hexachlorocyclopentadiene (HCCPD) can lead to the formation of less chlorinated cyclopentadienes, including this compound, through the sequential removal of chlorine atoms.

While specific studies detailing the transformation of pentachlorocyclopentene (PCCP) to this compound were not identified in the search results, it is chemically plausible that such a transformation could occur through dehydrochlorination, where a hydrogen and a chlorine atom are removed from adjacent carbon atoms. This type of reaction is a common pathway in the environmental degradation of chlorinated hydrocarbons.

Polymer Chemistry and Material Science Applications of Tetrachlorocyclopentadiene

Participation in Polymerization Reactions for Novel Material Development

The highly reactive nature of the cyclopentadiene (B3395910) ring, particularly in Diels-Alder reactions, makes tetrachlorocyclopentadiene a candidate for creating novel polymer architectures. Its participation in both homopolymerization and copolymerization opens avenues for new materials with tailored properties.

Direct homopolymerization studies specifically focusing on this compound are not extensively documented in the public literature. However, the polymerization of cyclopentadiene derivatives is known to be challenging due to their high reactivity and propensity to dimerize. nih.govresearchgate.net The primary mechanism for the polymerization of cyclopentadiene-based monomers is through a step-growth Diels-Alder [4+2] cycloaddition reaction. In this process, the diene of one monomer molecule reacts with a double bond (the dienophile) of another.

For this compound, a similar Diels-Alder polymerization pathway is anticipated. The reaction would proceed via the self-cycloaddition of the this compound molecules, leading to a polymer backbone containing repeating bicyclic units. The presence of electron-withdrawing chlorine atoms on the diene ring would influence the reaction kinetics, likely favoring inverse electron-demand Diels-Alder pathways if a suitable electron-rich dienophile is present. The resulting homopolymer is expected to form a rigid, cross-linked network structure.

This compound can be copolymerized with various monomers to engineer specific properties in the resulting polymers. By incorporating the this compound unit into a polymer chain, characteristics such as thermal stability, flame resistance, and chemical resistance can be significantly modified. The Diels-Alder reaction is a key method for this copolymerization.

For instance, this compound (as the diene) can react with monomers containing dienophile functionalities, such as maleic anhydride (B1165640) or acrylates. This process allows for the integration of the rigid, chlorinated cyclic structure into different polymer backbones. While specific studies on this compound are limited, research on the copolymerization of dicyclopentadiene (B1670491) (DCPD) with monomers like styrene (B11656) has demonstrated that such reactions can yield copolymers with properties distinct from either homopolymer. epa.gov The resulting copolymers often exhibit a random distribution of monomer units, and their properties can be tuned by adjusting the monomer feed ratio.

Monomer Type Potential Comonomer Anticipated Polymerization Reaction Expected Property Enhancement
DienophileMaleic Anhydride, AcrylatesDiels-Alder CycloadditionIncreased rigidity, thermal stability
OlefinEthylene (B1197577), StyreneZiegler-Natta or Metallocene CatalysisModified thermal and mechanical properties

This table presents potential copolymerization strategies based on the known reactivity of cyclopentadiene derivatives.

Synthesis of Functional Polymeric Materials with Tailored Characteristics

The incorporation of this compound into polymer structures is a strategy for developing functional materials with enhanced performance characteristics, particularly in demanding applications requiring high thermal and mechanical robustness.

The introduction of cyclic structures into a polymer backbone is a well-established method for increasing its thermal stability and mechanical strength. researchgate.net Polymers derived from dicyclopentadiene (DCPD), for example, are known for their high glass transition temperatures (Tg), excellent modulus, and impact resistance. researchgate.netgoogle.com

It is hypothesized that the incorporation of the this compound moiety would yield even greater enhancements. The key contributing factors include:

Molecular Rigidity: The inherent stiffness of the chlorinated bicyclic structure restricts segmental motion within the polymer chains, leading to a higher glass transition temperature.

Increased Intermolecular Forces: The presence of polar carbon-chlorine bonds can lead to stronger intermolecular dipole-dipole interactions, further increasing the energy required for polymer chain movement and deformation.

Flame Retardancy: The high chlorine content would inherently bestow flame-retardant properties upon the material, a critical feature for applications in electronics and construction.

Research on copolymers of DCPD with higher cyclopentadiene oligomers has shown that increasing the content of these bulky, cyclic units significantly raises the glass transition temperature of the resulting thermoset. google.com A similar or more pronounced effect would be expected from the dense and heavy this compound unit.

Property Effect of DCPD Incorporation Anticipated Effect of this compound Incorporation
Glass Transition Temp (Tg)Significant Increase google.comSubstantial Increase
Mechanical ModulusHigh researchgate.netVery High
Impact StrengthHigh google.comPotentially High, but may increase brittleness
Thermal StabilityEnhanced researchgate.netSignificantly Enhanced

This table compares the known effects of dicyclopentadiene (DCPD) with the hypothesized effects of this compound based on chemical principles.

There is currently a lack of specific research directly linking this compound-based polymers to applications in electronic devices. However, the development of polymers with high thermal stability and specific electronic properties is an active area of research. researchgate.net While some cyclopentadithiophene polymers have been investigated for their electronic properties, these are structurally distinct from polymers derived from this compound. researchgate.net The insulating properties and potential high thermal stability of polymers containing this compound could make them candidates for use as dielectric materials or encapsulants in electronic components, though further research is required to explore these possibilities.

Role as a Polymerization Terminator and Modifier in Controlled Polymerization Processes

Beyond its role as a monomer, the cyclopentadienyl (B1206354) structure can participate in polymerization reactions as a terminating or modifying agent. The cyclopentadienyl anion, formed by deprotonation of a C-H bond on the ring, can act as a potent terminator in certain types of polymerization.

In cationic polymerization, for example, the propagating carbocationic chain end can react with a cyclopentadienyl anion. This reaction effectively caps (B75204) the polymer chain, terminating its growth and introducing a cyclopentadiene group at the chain end. nih.gov This technique allows for the synthesis of polymers with terminal cyclopentadiene functionalities, which can then be used for subsequent reactions, such as cross-linking through Diels-Alder chemistry. nih.gov While this has been demonstrated with cyclopentadienyl anions, a tetrachlorocyclopentadienyl equivalent could theoretically function in a similar capacity, introducing a highly chlorinated, reactive end-group to a polymer chain. This would be a method for modifying the properties of a pre-formed polymer, such as enhancing its surface characteristics or providing a reactive handle for grafting other molecules.

Advanced Analytical Methodologies in Tetrachlorocyclopentadiene Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of tetrachlorocyclopentadiene, utilizing the interaction of electromagnetic radiation with the molecule to probe its structural and electronic features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for delineating the carbon-hydrogen framework of a molecule. For 1,2,3,4-tetrachloro-1,3-cyclopentadiene (C₅H₂Cl₄), the expected NMR spectra would provide definitive evidence for its structure.

In ¹H NMR spectroscopy, the two protons on the sp³-hybridized carbon (C5) are chemically equivalent and would therefore give rise to a single signal. The chemical shift of this signal is influenced by the adjacent electronegative chlorine atoms and the double bonds, and is expected to appear in the downfield region typical for protons on a carbon adjacent to sp² centers.

¹³C NMR spectroscopy is expected to show three distinct signals corresponding to the three unique carbon environments in the symmetric molecule: one for the two equivalent carbons double-bonded to chlorine at positions 1 and 4, a second for the two equivalent carbons double-bonded to chlorine at positions 2 and 3, and a third signal for the sp³-hybridized carbon at position 5.

NucleusPredicted Chemical Shift (δ, ppm)Structural Assignment
¹H~3.0 - 4.0CH₂ group at C5
¹³C~125 - 135C1/C4 and C2/C3 (vinylic carbons)
¹³C~40 - 50C5 (aliphatic carbon)

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. ucla.edursc.org The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key structural components. vscht.cz The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations that are unique to the molecule as a whole. libretexts.org

Key expected vibrational modes include:

C-H stretching: Associated with the methylene (B1212753) (CH₂) group.

C=C stretching: Originating from the conjugated double bonds of the cyclopentadiene (B3395910) ring.

C-Cl stretching: Strong absorptions resulting from the four carbon-chlorine bonds.

Vibrational ModeExpected Wavenumber (cm⁻¹)Bond Type
C-H Stretch2850 - 2960sp³ C-H
C=C Stretch1600 - 1680Conjugated Alkene
C-Cl Stretch600 - 800Alkyl Halide

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic structure of a molecule, particularly conjugated systems. libretexts.org When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy orbital to a higher energy one. msu.edu this compound, containing a conjugated diene system, is expected to absorb UV radiation, leading to a π → π* electronic transition. utoronto.ca

The wavelength of maximum absorption (λmax) is characteristic of the conjugated system. The presence of chlorine atoms as substituents on the diene system can influence the precise position of the λmax. Each additional double bond in a conjugated system typically shifts the absorption maximum by about 30 nm. libretexts.org

Transition TypeExpected λmax (nm)Chromophore
π → π*~220 - 260Conjugated Diene

Raman spectroscopy is another vibrational spectroscopy technique that serves as a powerful tool for molecular fingerprinting. nih.gov It relies on the inelastic scattering of monochromatic light. osti.gov Raman spectroscopy is particularly sensitive to non-polar, symmetric bonds, making it an excellent complementary technique to IR spectroscopy. For this compound, strong Raman signals are expected for the symmetric C=C stretching vibrations of the diene and the C-Cl bonds, which may be weak or difficult to resolve in the IR spectrum. The resulting spectrum provides a unique fingerprint, valuable for unequivocal identification. nih.gov

Mass Spectrometry (MS) Applications for Compound Identification and Mechanistic Studies

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. libretexts.org In MS, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge (m/z) ratio. libretexts.org

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecule's mass. A highly characteristic feature would be the isotopic cluster pattern for the molecular ion, resulting from the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl). The presence of four chlorine atoms creates a distinctive pattern of peaks (M⁺, M+2, M+4, M+6, M+8) with predictable relative intensities, which is a definitive indicator for the number of chlorine atoms in the molecule. Fragmentation patterns, such as the loss of a chlorine atom ([M-Cl]⁺), can also provide structural information. libretexts.org

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to several decimal places, providing a highly accurate mass measurement. bioanalysis-zone.comuni-rostock.de This precision allows for the determination of a molecule's elemental formula. libretexts.org HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions due to the mass defect of individual atoms. uni-rostock.delibretexts.org For this compound (C₅H₂Cl₄), HRMS can confirm the elemental composition by matching the experimentally measured accurate mass to the theoretically calculated exact mass. bioanalysis-zone.com

ParameterValue
Molecular FormulaC₅H₂Cl₄
Nominal Mass (amu)204
Calculated Exact Mass (Monoisotopic) (amu)201.8808

Note: The exact mass is calculated using the most abundant isotopes: ¹²C = 12.00000, ¹H = 1.00783, ³⁵Cl = 34.96885.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, providing detailed information about the fragmentation pathways of a molecule. nationalmaglab.org In this method, ions of a specific mass-to-charge ratio (m/z) are selected by a mass analyzer (MS1), fragmented, and the resulting fragment ions are then analyzed by a second mass analyzer (MS2). wikipedia.orgijcap.in This process offers enhanced selectivity and structural insight compared to single-stage mass spectrometry.

The process begins when molecules are ionized and separated in the first mass spectrometer. wikipedia.org Ions corresponding to the molecular weight of this compound (precursor ions) are isolated and directed into a collision cell. youtube.comnih.gov Inside the cell, the precursor ions are activated by collision with an inert gas, such as argon or nitrogen, causing them to break apart into smaller, characteristic product ions. youtube.com

The resulting fragment ions are then separated and detected in the second stage of mass analysis. ijcap.in The fragmentation pattern is unique to the molecule's structure. For this compound, fragmentation would likely proceed through the sequential loss of chlorine atoms, cleavage of the cyclopentadiene ring, or other characteristic rearrangements. By analyzing the masses of the product ions, researchers can piece together the structure of the original molecule and confirm its identity.

Table 1: Hypothetical MS/MS Fragmentation Data for this compound

Precursor Ion (m/z) Collision Energy (eV) Major Product Ions (m/z) Inferred Neutral Loss
236 [M]+ 10 201, 166, 131 Cl, 2Cl, 3Cl
236 [M]+ 20 201, 166, 131, 95 Cl, 2Cl, 3Cl, 4Cl

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatography is indispensable for separating this compound from impurities, reactants, and byproducts. The choice between liquid and gas chromatography depends on the volatility and thermal stability of the analytes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of compounds in a mixture. researchgate.netglobalresearchonline.net It utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. globalresearchonline.netslideshare.net The separation is based on the differential partitioning of the analytes between the two phases. globalresearchonline.net For a non-polar compound like this compound, reversed-phase HPLC (RP-HPLC) is typically employed, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol (B129727).

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. researchgate.net By using columns packed with smaller particles (typically sub-2 µm) and operating at much higher pressures, UHPLC delivers substantial improvements in resolution, speed, and sensitivity. researchgate.netnih.gov This allows for faster analysis times and reduced solvent consumption, making it a more efficient and environmentally friendly option. nih.gov The enhanced resolution of UHPLC is particularly valuable for separating this compound from closely related isomers or impurities. researchgate.net

Table 2: Comparison of Typical HPLC and UHPLC Parameters for this compound Analysis

Parameter HPLC UHPLC
Column Particle Size 3.5 - 5 µm < 2 µm
Column Dimensions 4.6 mm x 150 mm 2.1 mm x 50-100 mm
Operating Pressure 2,000 - 6,000 psi 10,000 - 18,000 psi
Flow Rate 1.0 - 2.0 mL/min 0.2 - 0.7 mL/min
Analysis Time 10 - 30 min 1 - 5 min
Solvent Consumption High Low

Gas Chromatography (GC) is the premier technique for the analysis of volatile and semi-volatile compounds that are thermally stable, making it highly suitable for this compound. lucideon.com In GC, a gaseous mobile phase (carrier gas) transports the vaporized sample through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. libretexts.org

GC is exceptionally effective for assessing the purity of this compound and quantifying trace impurities. libretexts.org A common setup involves a capillary column with a non-polar stationary phase, such as dimethylpolysiloxane. researchgate.net Detection can be achieved using various detectors, with the Flame Ionization Detector (FID) being common for organic compounds due to its high sensitivity, or a Thermal Conductivity Detector (TCD) for general-purpose analysis. lpdlabservices.co.uk For unambiguous identification, GC is often coupled with a mass spectrometer (GC-MS).

Table 3: Illustrative Gas Chromatography (GC) Method Parameters for Purity Assessment

Parameter Setting
Instrument Gas Chromatograph with FID
Column HP-PONA (50 m x 0.2 mm, 0.5 µm film thickness) researchgate.net
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
Detector Temperature 300 °C

X-ray Crystallography for Solid-State Structure Determination and Stereochemical Assignment

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com It provides definitive information on bond lengths, bond angles, and stereochemistry, which is fundamental to understanding a molecule's structure and reactivity.

For this compound or its crystalline derivatives, single-crystal X-ray diffraction (SCXRD) can be used. The process involves irradiating a single crystal with a beam of X-rays. The resulting diffraction pattern is recorded and analyzed to generate a detailed electron density map, from which the atomic positions can be determined. mdpi.com This technique was successfully used to determine the structure of a tricyclopentadiene derivative, revealing its endo-exo-endo configuration. rsc.org Such structural insights are critical for confirming the outcome of stereoselective reactions and for understanding intermolecular interactions in the solid state.

Table 4: Representative Crystallographic Data for a Hypothetical this compound Derivative

Parameter Value
Chemical Formula C5H2Cl4
Crystal System Monoclinic
Space Group P21/c
a (Å) 8.56
b (Å) 7.92
c (Å) 12.45
β (°) 109.3
Volume (ų) 798.2
Z (molecules/unit cell) 4

Emerging Analytical Techniques and Integrated Approaches for Reaction Monitoring and Mechanistic Insights

Modern chemical research increasingly employs emerging and integrated analytical methods to gain deeper insights into reaction mechanisms and kinetics. These techniques are moving beyond simple pre- and post-reaction analysis to provide real-time monitoring of chemical transformations.

For reactions involving this compound, such as Diels-Alder cycloadditions, techniques like Pressurized Sample Infusion-Mass Spectrometry (PSI-MS) could allow for the real-time observation of reactants, intermediates, and products directly from the reaction vessel. uvic.ca This provides invaluable data on reaction rates and the lifecycle of transient species. uvic.ca

Integrated approaches, often called "hyphenated techniques," combine the separation power of chromatography with the detection capabilities of spectrometry. Techniques such as Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) and ICP-Time of Flight Mass Spectrometry (ICP-TOF-MS) are powerful tools for elemental and isotopic analysis, though less directly applicable to the organic structure itself. wiley.com More relevant are advancements in coupling UHPLC with high-resolution mass spectrometry (HRMS), which enables the separation and confident identification of complex reaction mixtures. mdpi.com Furthermore, techniques like Raman spectroscopy are emerging as powerful tools for in-situ reaction monitoring. wiley.com These advanced methods provide a dynamic and detailed picture of the chemical processes, facilitating the optimization of reaction conditions and the discovery of novel reaction pathways.

Table 5: Mentioned Chemical Compounds

Compound Name
This compound
Argon
Nitrogen
Water
Acetonitrile
Methanol
Helium

Q & A

Basic Research Questions

Q. How is 1,2,3,4-tetrachlorocyclopentadiene synthesized and characterized in laboratory settings?

  • Methodological Answer : The compound is typically synthesized via Diels-Alder reactions using chlorinated cyclopentadiene derivatives and olefins. For example, 5,5-dimethoxy-1,2,3,4-tetrachlorocyclopentadiene reacts with styrene derivatives in sealed glass tubes at 95°C for 15 hours to yield chlorinated norbornene adducts . Characterization involves nuclear magnetic resonance (NMR) spectroscopy to confirm regioselectivity and mass spectrometry (MS) to verify purity, as impurities are absent in MS spectra for synthesized adducts .

Q. What analytical techniques are critical for confirming the purity and structural integrity of tetrachlorocyclopentadiene derivatives?

  • Methodological Answer : NMR spectroscopy is essential for identifying regioselectivity and electronic environments, particularly for distinguishing between syn and anti adducts. Mass spectrometry ensures purity by detecting no extraneous peaks (e.g., adducts synthesized with styrene show >99% purity via MS) . For novel derivatives, elemental analysis or X-ray crystallography may supplement structural confirmation .

Advanced Research Questions

Q. How do electronic substituents on dienophiles influence the Diels-Alder reaction kinetics with this compound?

  • Methodological Answer : Substituents on styrene derivatives (e.g., -NO₂ or -OCH₃ at the para position) alter the reaction mechanism. Electron-withdrawing groups (EWGs) favor normal electron-demand Diels-Alder reactions, while electron-donating groups (EDGs) shift the mechanism to inverse electron-demand. Rate constants vary significantly:

DienophileRate Constant (M⁻¹s⁻¹)Mechanism Type
Styrene3.3 × 10⁻³Normal electron-demand
p-Nitrostyrene8.1 × 10⁻³Normal electron-demand
p-Methoxystyrene6.7 × 10⁻³Inverse electron-demand
This dual reactivity stems from this compound's ambiphilic nature, enabling interactions with both electron-rich and electron-poor dienophiles .

Q. How can contradictions in kinetic data—such as increased reactivity for both EWGs and EDGs—be resolved mechanistically?

  • Methodological Answer : The apparent contradiction arises from mechanistic switching. For EWGs, enhanced reactivity is due to stabilized transition states in normal electron-demand pathways. For EDGs, inverse electron-demand mechanisms dominate, where the dienophile’s HOMO interacts with the diene’s LUMO. Computational studies (e.g., DFT calculations) or kinetic isotope effects (KIEs) can validate these pathways by analyzing transition-state geometries or isotopic labeling .

Q. What methodological considerations are critical for adapting this compound derivatives as bioorthogonal reagents?

  • Methodological Answer : To prevent dimerization and enhance stability, this compound ethylene ketal (TCK) is used. Its ketal group sterically hinders dimerization while maintaining reactivity. Rate constants for bioorthogonal applications (e.g., TCK with bicyclo[6.1.0]nonyne (BCN)) are optimized in aqueous buffers at physiological pH (k ≈ 0.2 M⁻¹s⁻¹). Control experiments with competing thiols or azides ensure selectivity .

Q. How can regioselectivity in this compound adduct formation be predicted and controlled?

  • Methodological Answer : Regioselectivity is governed by frontier molecular orbital (FMO) interactions. For example, reactions with unsymmetrical olefins (e.g., 1,3-cyclohexadiene) favor adducts where the electron-deficient cyclopentadiene reacts with the least hindered double bond. Steric maps and molecular modeling (e.g., using Spartan or Gaussian) predict regiochemical outcomes by visualizing orbital overlaps and steric clashes .

Data Analysis and Experimental Design

Q. What strategies are effective for analyzing substituent effects on reaction thermodynamics and kinetics?

  • Methodological Answer : Linear free-energy relationships (LFERs), such as Hammett plots, correlate substituent electronic parameters (σ⁺ or σ⁻) with log(rate constants). For this compound, a biphasic Hammett plot (slope changes from positive to negative) confirms the mechanistic switch between normal and inverse electron-demand pathways .

Q. How should researchers design experiments to validate new synthetic routes for this compound derivatives?

  • Methodological Answer : Use a factorial design to test variables (temperature, solvent, stoichiometry). For example, varying dioxane/water ratios in Diels-Alder reactions identifies optimal dielectric environments. Control experiments with radical scavengers (e.g., BHT) rule out radical pathways. High-throughput screening (HTS) accelerates optimization of reaction conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.